2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, also known by its chemical structure identifier, is an amino acid derivative characterized by the presence of a cyclooctene moiety. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and bioconjugation.
The synthesis of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid typically involves several steps:
The specific synthetic routes may vary, but one common method includes:
The molecular formula of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is , with a molecular weight of 183.25 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇NO₂ |
Molecular Weight | 183.25 g/mol |
CAS Number | 1690196-25-8 |
2-Amino-2-(cyclooct-2-en-1-yl)acetic acid can participate in various chemical reactions:
The compound's ability to undergo these reactions makes it versatile for creating complex molecules in synthetic organic chemistry.
The mechanism of action for 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid involves its participation in bioorthogonal reactions, where it reacts selectively with other functional groups without interfering with biological processes. This selectivity is crucial for applications in labeling and tracking biomolecules within living systems .
While specific physical properties such as boiling point or melting point are not widely documented, the compound is expected to be stable under standard laboratory conditions.
Key chemical properties include:
The primary applications of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid include:
This compound represents a significant advancement in the field of synthetic biology and medicinal chemistry, providing researchers with tools for innovative applications in drug discovery and development.
Stereoselective synthesis of 2-amino-2-(cyclooct-2-en-1-yl)acetic acid focuses on precise chiral center control, crucial for bioorthogonal applications. Key methodologies include:
Chiral Pool Derivatization: Starting from L-serine or L-aspartic acid, researchers introduce the cyclooctenyl moiety via nucleophilic substitution or metal-catalyzed coupling. A common route involves alkylation of glycine equivalents (e.g., Schiff bases) with cis- or trans-cyclooctenyl halides. Diastereoselectivity (>90% de) is achieved using Oppolzer’s sultam auxiliaries, though final auxiliary removal requires multi-step sequences [4] [8].
Asymmetric Alkylation: Phase-transfer catalysts (PTCs) like Cinchona-derived quaternary ammonium salts enable enantioselective alkylation of glycine enolates. For cyclooctenyl bromide, (S)-selectivity (up to 89% ee) is attained using O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide in toluene/50% KOH. Yields range from 45–72% due to steric hindrance from the bulky cyclooctenyl group [8].
Ring-Closing Metathesis (RCM): Linear diene precursors (e.g., N-Boc-2-amino-2-(hepta-1,6-dien-1-yl)acetic acid) undergo RCM using Grubbs II catalyst (5 mol%) to form the cyclooctenyl ring. This method enables access to trans-isomers (favored thermodynamically) but struggles with epimerization at the α-carbon. Typical yields are 50–65% [4] [6].
Table 1: Stereoselective Synthesis Methods Comparison
Method | Chiral Control | Yield (%) | ee/de (%) | Key Limitation |
---|---|---|---|---|
Chiral Pool Derivatization | Auxiliary-mediated | 60–75 | >90 de | Multi-step deprotection |
Asymmetric Alkylation | PTC-catalyzed | 45–72 | 80–89 ee | Moderate ee for bulky groups |
Ring-Closing Metathesis | Substrate-controlled | 50–65 | N/A* | Epimerization risk |
*RCM stereochemistry depends on precursor configuration.
The trans-cyclooctene (TCO) isomer in 2-amino-2-(trans-cyclooct-2-en-1-yl)acetic acid serves as a high-strain dienophile for inverse electron-demand Diels-Alder (IEDDA) reactions, pivotal in bioorthogonal labeling [6]. Key design principles include:
Strain-Enhanced Reactivity: trans-Cyclooctene’s 35.6 kcal/mol ring strain elevates its HOMO energy, accelerating IEDDA with tetrazines (k₂ up to 10⁷ M⁻¹s⁻¹) – ~100× faster than cis-isomers. Substituents at TCO C8/C9 positions further modulate reactivity: electron-donating groups (e.g., -OMe) increase rate constants 3–5× by lowering transition state energy [6].
Stability-Optimized Constructs: Unsubstituted TCO conjugates exhibit serum half-lives of ~6 hours, sufficient for in vivo pretargeting. PEGylation of the amino acid carboxyl group enhances hydrophilicity, reducing aggregation and improving in vivo circulation (t₁/₂ extended to 12 hours) [4] [6].
Orthogonal Handle Integration: The α-amino and carboxyl groups enable peptide coupling without perturbing TCO reactivity. Examples include:
Table 2: Kinetic Parameters for TCO-Tetrazine Bioorthogonal Pairs
TCO Substituent | Tetrazine | k₂ (M⁻¹s⁻¹) | Application Context |
---|---|---|---|
Unsubstituted | 3,6-Dipyridyl | 2.2 × 10⁶ | In vitro protein labeling |
8-Methoxy | 3,6-Di(4-pyridyl) | 8.7 × 10⁶ | In vivo pretargeted imaging |
8-Acetamido | H-Tetrazine* | 1.4 × 10⁷ | Tumor-targeted drug release |
*Monosubstituted tetrazine for improved stability.
Synthesis routes for cyclooctenyl amino acid conjugates diverge significantly between solution and solid-phase approaches:
Solution-Phase Synthesis:
Solid-Phase Synthesis:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | Milligram (0.05–0.2 mmol/g resin) | Gram to multi-gram |
Purification | Simple resin washing | Chromatography-intensive |
Diastereomer Control | Challenging | Moderate (via chiral auxiliaries) |
Peptide Conjugation | High efficiency (>95% coupling) | Variable (70–90%) |
TCO Stability | High (if cleaved mildly) | Moderate (isomerization risk) |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: